molecular formula C13H25NO3 B1319475 tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate CAS No. 172348-63-9

tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

Cat. No. B1319475
M. Wt: 243.34 g/mol
InChI Key: KSXPGASLEFGROT-UHFFFAOYSA-N
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Description

“tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate” is a white or off-white crystalline solid. It is a common constituent in the synthesis of various chemicals including pesticides, pharmaceuticals, and polymers. The compound has a CAS Number of 172348-63-9 and a molecular weight of 243.35 .


Molecular Structure Analysis

The molecular formula of “tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate” is C13H25NO3 . The InChI code is 1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t10-,11- .


Physical And Chemical Properties Analysis

“tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate” is a solid at room temperature . Its solubility in water is relatively low but it can be dissolved in a wide range of organic solvents . It has a moderate logP value of 2.67, indicating it is lipophilic .

Scientific Research Applications

Application 2: Synthesis of N-Boc-protected Anilines

  • Scientific Field : Organic Chemistry
  • Summary of the Application : tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
  • Methods of Application : This compound is used in the synthesis process, likely as a reagent. The specific experimental procedures and technical details would depend on the particular synthesis being performed .
  • Results or Outcomes : The outcome of this application is the successful synthesis of N-Boc-protected anilines, which are important compounds in organic chemistry .

Application 3: Preparation of JAK1 Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : This compound is used to prepare C-2 hydroxyethyl imidazopyrrolo pyridines, which are inhibitors of Janus kinase 1 (JAK1) .
  • Methods of Application : The specific experimental procedures and technical details would depend on the particular synthesis being performed .
  • Results or Outcomes : The outcome of this application is the successful synthesis of JAK1 inhibitors, which are important compounds in medicinal chemistry .

Application 4: Preparation of Mer Kinase Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : This compound is also used to prepare Mer kinase inhibitors, which are used for the treatment of pediatric acute lymphoblastic leukemia .
  • Methods of Application : The specific experimental procedures and technical details would depend on the particular synthesis being performed .
  • Results or Outcomes : The outcome of this application is the successful synthesis of Mer kinase inhibitors, which are important compounds in medicinal chemistry .

Application 5: Drug Synthesis

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : This compound is a versatile material widely used in scientific research. Its applications range from drug synthesis to polymer development, making it a key component in various fields.
  • Methods of Application : The specific experimental procedures and technical details would depend on the particular synthesis being performed.
  • Results or Outcomes : The outcome of this application is the successful synthesis of various drugs, which are important compounds in pharmaceutical chemistry.

Application 6: Polymer Development

  • Scientific Field : Polymer Chemistry
  • Summary of the Application : As mentioned above, this compound is also used in the development of polymers.
  • Methods of Application : The specific experimental procedures and technical details would depend on the particular polymer being developed.
  • Results or Outcomes : The outcome of this application is the successful development of various polymers, which are important materials in various industries.

properties

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXPGASLEFGROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593365
Record name tert-Butyl {[4-(hydroxymethyl)cyclohexyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

CAS RN

172348-63-9
Record name tert-Butyl {[4-(hydroxymethyl)cyclohexyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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